molecular formula C33H36N6O2 B2958928 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851938-27-7

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2958928
M. Wt: 548.691
InChI Key: WCWDDRIHJZRFDL-UHFFFAOYSA-N
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Description

The compound “8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic molecule. It has a molecular formula of C29H34N6O3 . This compound is part of a class of molecules that contain a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also contains a purine dione structure, which is a type of heterocyclic aromatic organic compound .


Physical And Chemical Properties Analysis

The compound has an average mass of 514.619 Da and a monoisotopic mass of 514.269226 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current sources.

properties

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-5H-purin-3-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N6O2/c1-24-12-10-11-17-27(24)22-39-28(34-31-30(39)32(40)36(3)33(41)35(31)2)23-37-18-20-38(21-19-37)29(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h4-17,29-30H,18-23H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSCSEATUGQTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3C(=[N+](C(=O)N(C3=O)C)C)N=C2CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N6O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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